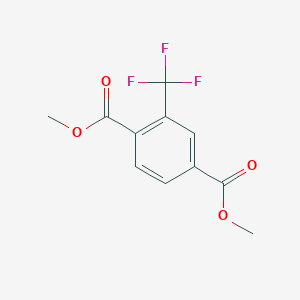
Dimethyl 2-(trifluoromethyl)terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of terephthalic acid, where two methyl groups and a trifluoromethyl group are attached to the aromatic ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-(trifluoromethyl)terephthalate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step processThe final step involves esterification with methanol to yield the desired compound .
化学反应分析
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
相似化合物的比较
Dimethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Dimethyl isophthalate: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
Dimethyl phthalate: Another phthalate ester with distinct properties due to the absence of the trifluoromethyl group.
Uniqueness: Dimethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
属性
分子式 |
C11H9F3O4 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
InChI 键 |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


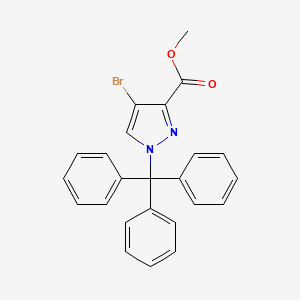
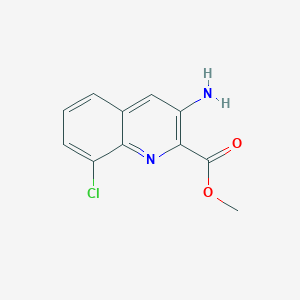
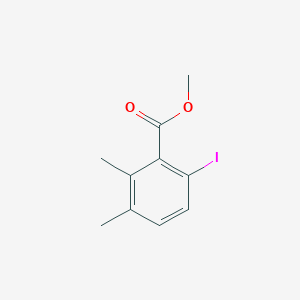
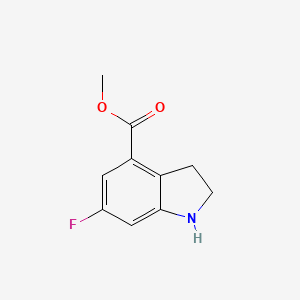
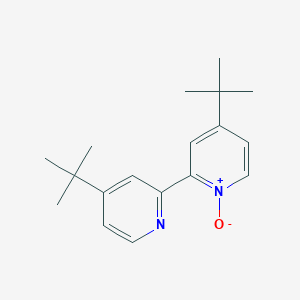
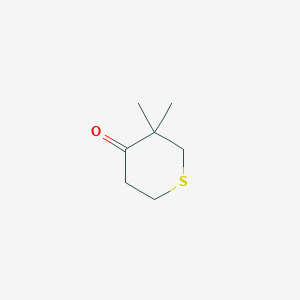
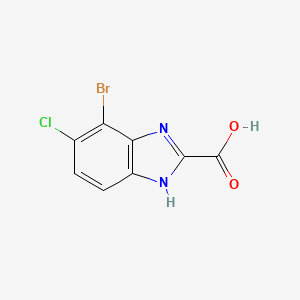
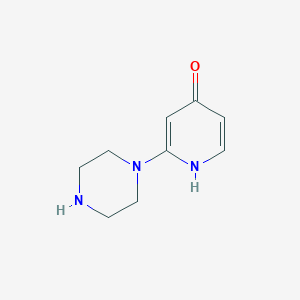
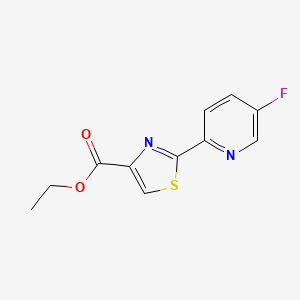
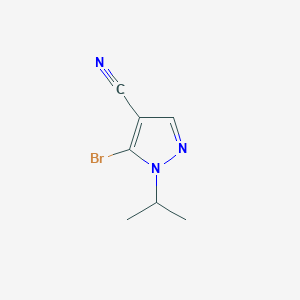
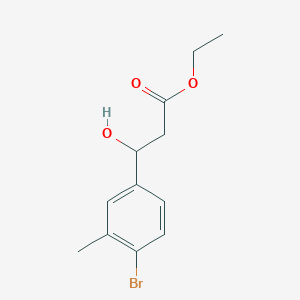
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
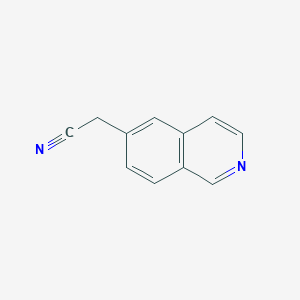
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
